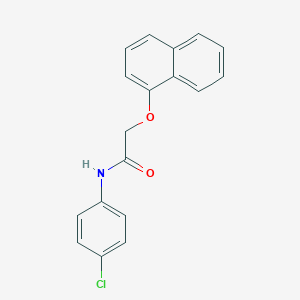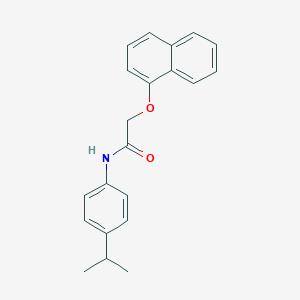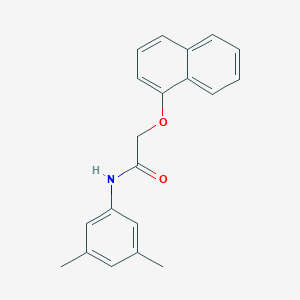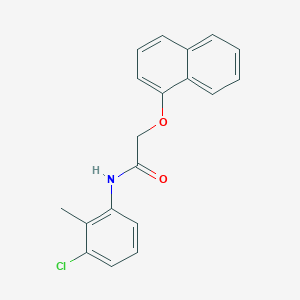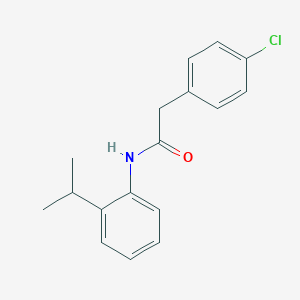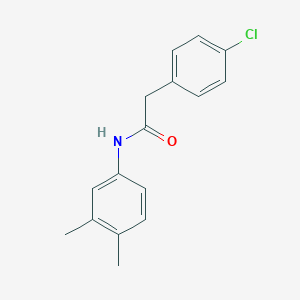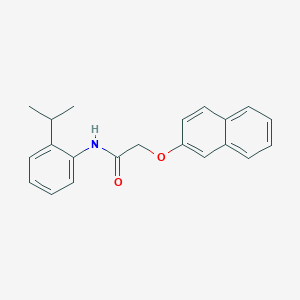
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but later gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.
作用机制
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. By activating PPARδ, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 can increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to enhanced energy production and endurance. It can also reduce the expression of genes involved in inflammation and oxidative stress, thereby protecting against tissue damage and disease progression.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been shown to have several biochemical and physiological effects in both animal models and humans. These include increased endurance and exercise capacity, improved lipid metabolism, reduced inflammation and oxidative stress, and improved cardiac function. In addition, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been shown to enhance muscle fiber type switching, leading to increased muscle mass and strength.
实验室实验的优点和局限性
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has several advantages as a research tool, including its well-established mechanism of action and ability to modulate multiple pathways involved in metabolic and cardiovascular diseases. However, its use in laboratory experiments is limited by its potential toxicity and lack of specificity for PPARδ, as it can also activate other nuclear receptors such as PPARα and PPARγ. In addition, its use in human studies is currently restricted due to safety concerns and potential misuse in the athletic and bodybuilding communities.
未来方向
For research include further elucidation of its effects on mitochondrial function and oxidative stress, as well as investigation of its potential as a therapeutic agent for atherosclerosis, heart failure, and other cardiovascular diseases. In addition, the development of more selective PPARδ agonists may help to overcome some of the limitations of N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 and improve its potential as a therapeutic agent.
合成方法
The synthesis of N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 involves several steps, starting from the reaction of 2-bromo-4'-isopropylacetophenone with 2-naphthol to form the corresponding ether. This intermediate is then reacted with chloroacetyl chloride to yield the final product, which can be purified by column chromatography.
科学研究应用
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders such as obesity and diabetes. In addition, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been investigated as a potential treatment for cardiovascular diseases such as atherosclerosis and heart failure, as it can improve cardiac function and reduce oxidative stress.
属性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-naphthalen-2-yloxy-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21NO2/c1-15(2)19-9-5-6-10-20(19)22-21(23)14-24-18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15H,14H2,1-2H3,(H,22,23) |
InChI 键 |
UGQPGXKVNQBUKW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



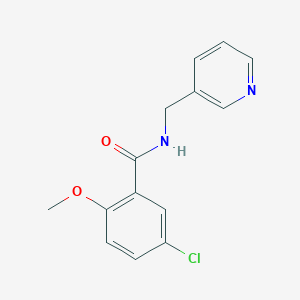
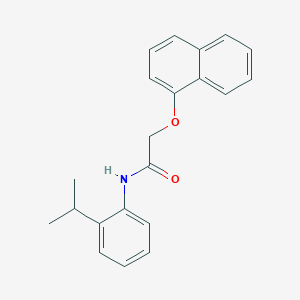
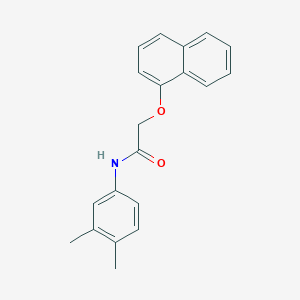

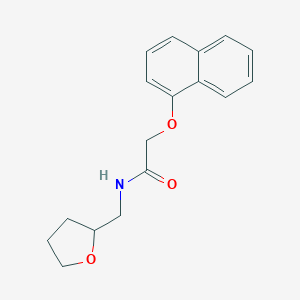

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
